molecular formula C16H18N2O B6639336 Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

Cat. No. B6639336
M. Wt: 254.33 g/mol
InChI Key: DQCKHKWMJDHKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method that involves the reaction of cyclobutanone and 1,3,4,9-tetrahydropyrido[3,4-b]indole.

Mechanism of Action

The mechanism of action of Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone in lab experiments is its unique structure, which allows for targeted inhibition of specific enzymes and signaling pathways. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, future studies may focus on the development of more soluble analogs of this compound that can be used in a wider range of experiments.
In conclusion, this compound is a novel compound that has shown potential applications in various fields of scientific research. This compound has unique biochemical and physiological effects, and it has been studied for its anti-cancer and anti-inflammatory properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone involves a two-step process. The first step involves the reaction of cyclobutanone and 1,3,4,9-tetrahydropyrido[3,4-b]indole in the presence of a catalyst. The second step involves the purification of the product using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone has shown potential applications in various fields of scientific research. This compound has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models.

properties

IUPAC Name

cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(11-4-3-5-11)18-9-8-13-12-6-1-2-7-14(12)17-15(13)10-18/h1-2,6-7,11,17H,3-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCKHKWMJDHKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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